![molecular formula C78H54B2N6 B12819647 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[2111115,1302,2104,1906,11027,35029,34017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine is a complex organic compound characterized by its unique structure and multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions. Key steps include:
Formation of Intermediate Compounds: Initial steps involve the synthesis of precursor molecules through reactions such as Friedel-Crafts acylation and amination.
Cyclization: The intermediate compounds undergo cyclization reactions, often facilitated by catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. Its ability to interact with biomolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of anticancer or antimicrobial agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced mechanical, thermal, or electronic properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism of action depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine
- 12,18,22,28-tetraaza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple phenyl groups. This structural complexity allows for a wide range of chemical modifications and applications, distinguishing it from simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C78H54B2N6 |
|---|---|
Poids moléculaire |
1096.9 g/mol |
Nom IUPAC |
15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine |
InChI |
InChI=1S/C78H54B2N6/c1-9-29-55(30-10-1)81(56-31-11-2-12-32-56)63-49-73-77-75(51-63)85(61-41-21-7-22-42-61)71-54-72-68(53-67(71)79(77)65-45-25-27-47-69(65)83(73)59-37-17-5-18-38-59)80-66-46-26-28-48-70(66)84(60-39-19-6-20-40-60)74-50-64(52-76(78(74)80)86(72)62-43-23-8-24-44-62)82(57-33-13-3-14-34-57)58-35-15-4-16-36-58/h1-54H |
Clé InChI |
AECUGHJATPUQRA-UHFFFAOYSA-N |
SMILES canonique |
B12C3=CC=CC=C3N(C4=C1C(=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)N(C7=CC8=C(B9C1=CC=CC=C1N(C1=C9C(=CC(=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)N8C1=CC=CC=C1)C1=CC=CC=C1)C=C27)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


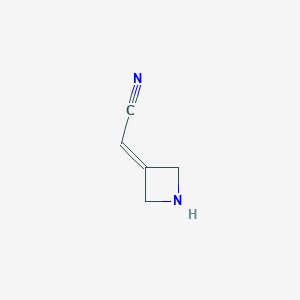
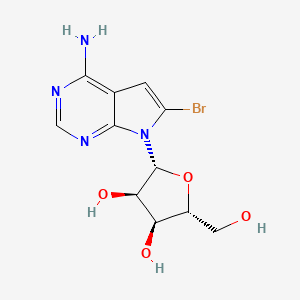
![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
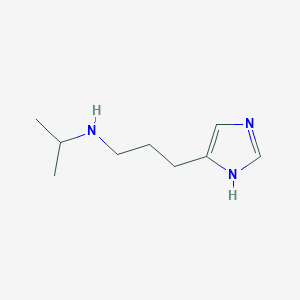

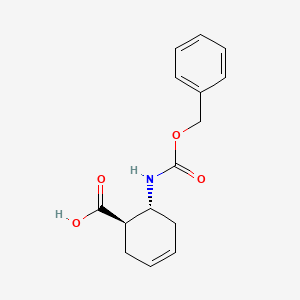

![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
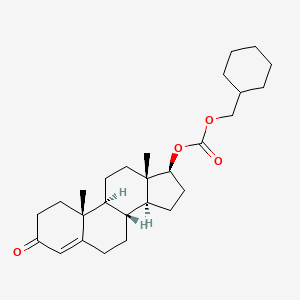
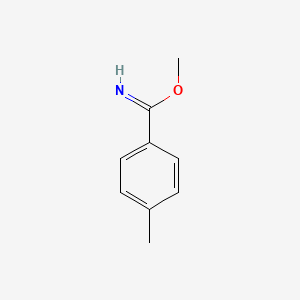

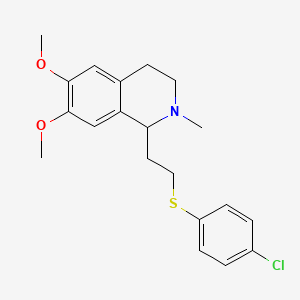
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)

